Dexrabeprazole
Descripción general
Descripción
Dexrabeprazol es un inhibidor de la bomba de protones que se utiliza principalmente en el tratamiento de la enfermedad por reflujo gastroesofágico y las úlceras gastrointestinales . Es el isómero R(+) de rabeprazol, que es conocido por su eficacia en la reducción de la producción de ácido estomacal .
Mecanismo De Acción
Suprime la secreción de ácido gástrico al inhibir específicamente la enzima H+/K±ATPasa en la superficie secretora de la célula parietal gástrica . Este sistema enzimático se considera la bomba de ácido (protón), y el dexrabeprazol bloquea el paso final de la producción de ácido, lo que lleva a la inhibición de la secreción de ácido basal y estimulada .
Análisis Bioquímico
Biochemical Properties
Dexrabeprazole plays a crucial role in biochemical reactions by specifically inhibiting the H+/K±ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition leads to a reduction in gastric acid secretion. This compound interacts with various biomolecules, including enzymes and proteins involved in acid secretion. The primary interaction is with the H+/K±ATPase enzyme, where this compound binds covalently, leading to enzyme inhibition .
Cellular Effects
This compound affects various types of cells and cellular processes, particularly in the gastric mucosa. It influences cell function by reducing gastric acid secretion, which can impact cell signaling pathways related to acid production. This compound also affects gene expression by downregulating the expression of genes involved in acid secretion. Additionally, it influences cellular metabolism by altering the pH balance within the gastric environment .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to the active sulfenamide form in the acidic environment of the parietal cells. This active form binds covalently to the cysteine residues on the H+/K±ATPase enzyme, leading to irreversible inhibition of the enzyme. This inhibition prevents the final step of gastric acid production, thereby reducing acid secretion. This compound’s binding interactions with the H+/K±ATPase enzyme are crucial for its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under acidic conditions, which is essential for its activation in the stomach. It can degrade in neutral or basic conditions. Long-term studies have shown that this compound maintains its efficacy in reducing gastric acid secretion over extended periods. In vitro and in vivo studies have demonstrated that this compound’s effects on cellular function remain consistent over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that lower doses of this compound are effective in reducing gastric acid secretion, while higher doses do not significantly increase efficacy but may lead to adverse effects. Toxicity studies in animal models have indicated that high doses of this compound can cause adverse effects such as liver enzyme elevation and gastric mucosal damage .
Metabolic Pathways
This compound is metabolized primarily in the liver through the cytochrome P450 enzyme system, specifically CYP2C19 and CYP3A4. The metabolic pathways involve oxidation and reduction reactions, leading to the formation of inactive metabolites. These metabolites are then excreted primarily through the urine. This compound’s metabolism can be influenced by genetic polymorphisms in the CYP2C19 enzyme, affecting its pharmacokinetics and therapeutic efficacy .
Transport and Distribution
This compound is absorbed in the small intestine and transported to the gastric parietal cells through the bloodstream. It has a high protein-binding capacity, with approximately 97% of the drug bound to plasma proteins. This compound is distributed primarily to the gastric mucosa, where it exerts its therapeutic effects. The drug’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach its target site .
Subcellular Localization
This compound is localized primarily in the secretory canaliculi of the gastric parietal cells, where it interacts with the H+/K±ATPase enzyme. The subcellular localization is facilitated by the acidic environment of the canaliculi, which activates this compound to its active form. This localization is crucial for the drug’s inhibitory effects on acid secretion. Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to its specific subcellular compartment .
Métodos De Preparación
El Dexrabeprazol se puede sintetizar a través de una serie de reacciones químicas. Un método implica la generación de rabeprazol tioéter a partir de 2-mercapto benzimidazol y 2-clorometil-3-metil-4-(3-metoxí-propoxi) piridina clorhidrato bajo la acción de un catalizador de transferencia de fase. Esto va seguido de oxidación bajo catálisis quiral para producir dexrabeprazol, que luego se salifica con hidróxido de sodio para obtener dexrabeprazol sódico . Otro método implica preparar dexrabeprazol sódico monohidratado en forma cristalina, que tiene alta estabilidad y solubilidad .
Análisis De Reacciones Químicas
El Dexrabeprazol se somete a diversas reacciones químicas, incluidas reacciones de oxidación y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen catalizadores de transferencia de fase y catalizadores quirales . Los principales productos formados a partir de estas reacciones son dexrabeprazol y su sal sódica .
Aplicaciones Científicas De Investigación
El Dexrabeprazol tiene varias aplicaciones de investigación científica. Se utiliza en el desarrollo de comprimidos recubiertos entéricos para el tratamiento de enfermedades gastrointestinales relacionadas con el ácido . El compuesto se ha estudiado por su estabilidad y propiedades farmacocinéticas en perros beagle, mostrando una estabilidad superior y un comportamiento de disolución similar en comparación con los productos comerciales de rabeprazol . El Dexrabeprazol también se utiliza en la formulación de formas de dosificación con inhibidores de la bomba de protones, abordando los desafíos relacionados con la estabilidad y el ajuste de la dosis .
Comparación Con Compuestos Similares
El Dexrabeprazol es similar a otros inhibidores de la bomba de protones como omeprazol, lansoprazol y pantoprazol . es único en el sentido de que es el isómero R(+) de rabeprazol, que se ha informado que es más eficaz y potente que el isómero S(-) . Otros compuestos similares incluyen dexlansoprazol, que es el enantiómero R(+) de lansoprazol .
Propiedades
IUPAC Name |
2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREYEVIYCVEVJK-RUZDIDTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CN=C1C[S@@](=O)C2=NC3=CC=CC=C3N2)OCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432680 | |
Record name | 2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177795-60-7 | |
Record name | (+)-Rabeprazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177795-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rabeprazole, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177795607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexrabeprazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13762 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXRABEPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65JK8810RM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.